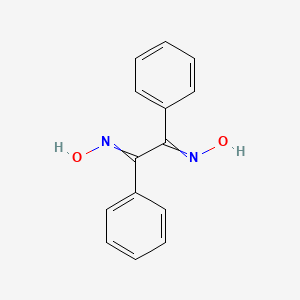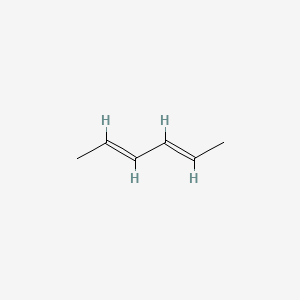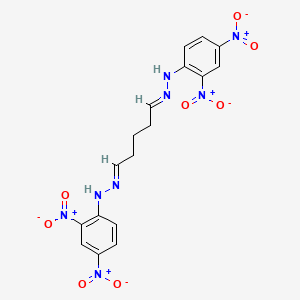
Arsenic acid (H3AsO4), magnesium salt, manganese-doped
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsenic acid (H3AsO4), magnesium salt, manganese-doped is a specialized compound that combines arsenic acid with magnesium and manganese. This compound is known for its unique chemical properties and potential applications in various scientific fields. The doping with manganese enhances certain characteristics, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arsenic acid (H3AsO4), magnesium salt, manganese-doped typically involves the reaction of arsenic acid with magnesium salts in the presence of manganese compounds. The reaction conditions often include controlled temperatures and pH levels to ensure the proper incorporation of manganese into the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in controlled environments. The process includes the careful handling of arsenic compounds due to their toxicity. The final product is usually purified through crystallization or other separation techniques to achieve the desired purity and composition.
Chemical Reactions Analysis
Types of Reactions
Arsenic acid (H3AsO4), magnesium salt, manganese-doped can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the arsenic in the compound to lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to control the reaction environment. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce arsenates, while reduction can yield arsenites or elemental arsenic.
Scientific Research Applications
Arsenic acid (H3AsO4), magnesium salt, manganese-doped has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases where arsenic compounds have shown efficacy.
Industry: Utilized in the manufacturing of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of arsenic acid (H3AsO4), magnesium salt, manganese-doped involves its interaction with molecular targets such as enzymes and cellular components. The manganese doping can influence the compound’s reactivity and binding affinity, leading to specific biochemical pathways being activated or inhibited. These interactions can result in various biological effects, depending on the context and concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
Arsenic acid (H3AsO4): The parent compound without magnesium and manganese doping.
Magnesium arsenate (Mg3(AsO4)2): A related compound where magnesium is combined with arsenate.
Manganese arsenate (Mn3(AsO4)2): A similar compound with manganese and arsenate.
Uniqueness
Arsenic acid (H3AsO4), magnesium salt, manganese-doped is unique due to the combined presence of magnesium and manganese, which imparts distinct chemical and physical properties
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
102110-21-4 |
|---|---|
Molecular Formula |
C8H4ClF2NS |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





